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molecular formula C9H7Cl2FO2 B168358 Ethyl 2,4-dichloro-5-fluorobenzoate CAS No. 103318-75-8

Ethyl 2,4-dichloro-5-fluorobenzoate

Cat. No. B168358
M. Wt: 237.05 g/mol
InChI Key: FHPCKNJINJXSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04914228

Procedure details

A mixture of 47.4 g of ethyl 2,4-dichloro-5-fluoro-benzoate and 8.2 g of anhydrous acetonitrile are added dropwise to a suspension of 6.1 g of 80% strength sodium hydride in 100 ml of anhydrous tetrahydrofuran under reflux in the course of about 1 hour. The mixture is heated at the boiling point under reflux for a further hour and cooled to room temperature, and 150 ml of ether are added. The precipitate is filtered off with suction and dissolved in 50 ml of ice-water and the solution is acidified to pH=6 with 10% strength hydrochloric acid. The precipitate is filtered off cold with suction, rinsed with ice-water and dried in vacuo at 40° C. 16 g of 2,4-dichloro-5-fluoro-benzoylacetonitrile of melting point 96°-98° C. are obtained.
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([O:6]CC)=O.[C:15](#[N:17])[CH3:16].[H-].[Na+].CCOCC>O1CCCC1>[Cl:1][C:2]1[CH:12]=[C:11]([Cl:13])[C:10]([F:14])=[CH:9][C:3]=1[C:4]([CH2:16][C:15]#[N:17])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
47.4 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=C(C(=C1)Cl)F
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux in the course of about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at the boiling point
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further hour
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml of ice-water
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off cold with suction
WASH
Type
WASH
Details
rinsed with ice-water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)CC#N)C=C(C(=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 34.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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